N-(2-bromophenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Description
N-(2-Bromophenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a sulfur-containing acetamide derivative featuring a 1,3-oxazole core substituted with a 3-bromophenyl group and an acetamide moiety linked to a 2-bromophenyl ring via a sulfanyl bridge. Its structural uniqueness lies in the dual bromine substitution on aromatic rings, which enhances electronic effects and may influence binding interactions in biological systems.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2N2O2S/c18-12-5-3-4-11(8-12)15-9-20-17(23-15)24-10-16(22)21-14-7-2-1-6-13(14)19/h1-9H,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHISZPDBJBVVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromophenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a complex organic compound that exhibits significant biological activity, particularly in medicinal chemistry. This compound features a unique combination of a bromophenyl group, an oxazole ring, and a sulfanyl-acetamide linkage, which contributes to its diverse pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazole ring and bromophenyl groups are believed to play crucial roles in binding to target proteins or enzymes, modulating their activity. The sulfanyl group may enhance the compound's reactivity and binding affinity, potentially leading to inhibition of certain enzymatic pathways.
Antimicrobial Activity
A study investigating the antibacterial properties of various acetamide derivatives found that compounds similar to this compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for several bacterial strains, indicating varying degrees of effectiveness:
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Example 1 | Salmonella typhi | 10.63 |
| Example 2 | Escherichia coli | 10.31 |
| Example 3 | Staphylococcus aureus | 11.77 |
These findings suggest that the compound has potential as an antimicrobial agent, warranting further investigation into its efficacy and mechanism of action against specific pathogens .
Enzymatic Inhibition
Research has also focused on the inhibitory effects of this compound on various enzymes. Preliminary data indicate that it may inhibit heme oxygenase-1 (HO-1), an enzyme involved in oxidative stress responses and inflammation. The IC50 values for this inhibition were recorded, highlighting the compound's potential therapeutic applications in diseases characterized by oxidative stress .
Case Studies
Several case studies have demonstrated the biological activity of related compounds:
- Antimicrobial Efficacy : A study noted that derivatives similar to this compound showed significant inhibition against various bacterial strains, supporting its potential use in treating infections .
- Enzyme Interaction : Another investigation into the interaction of oxazole derivatives with specific enzymes revealed that structural modifications could enhance binding affinity and inhibitory potency .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is structurally related to several acetamide derivatives with variations in substituents, heterocyclic cores, and biological activities. Key analogues include:
Key Observations :
- Heterocyclic Core : Replacement of the oxazole with oxadiazole (e.g., ) or triazole (e.g., ) alters electronic density and hydrogen-bonding capacity, impacting bioactivity.
- Halogen Substitution : Bromine at the 3-position (target compound) vs. 4-position (e.g., ) affects steric and electronic interactions. Chlorine substitutions (e.g., ) may reduce metabolic stability compared to bromine.
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
